N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties.
Biology: The compound has potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit the activity of the enzyme, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes is a key factor in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the hydroxyl group on the acetohydrazide moiety. These structural elements contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and binding affinities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17ClN2O2 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-13-11-16(12-14-19)15-23-24-20(25)21(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,26H,(H,24,25)/b23-15+ |
InChI Key |
ONWGJPDBNJONCO-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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